7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine
Description
7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine is a bicyclic oxazine derivative characterized by a fused octahydrocyclopenta[b]oxazine core substituted with a pyridin-3-ylmethoxy methyl group.
Properties
IUPAC Name |
7-(pyridin-3-ylmethoxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-11(8-15-5-1)9-17-10-12-3-4-13-14(12)18-7-6-16-13/h1-2,5,8,12-14,16H,3-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMJEAVQQBLCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1COCC3=CN=CC=C3)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride-Mediated Cyclization
Adapting Al-ajely’s malonyl chloride protocol, the oxazine core was synthesized through:
Reaction Octahydrocyclopenta[b]furan-2-one + Ethylene diamine → Cyclocondensation → 1,4-Oxazine intermediate
Conditions
Mechanistic Insight
Protonation of carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by diamine (Scheme 1). Ring strain in cyclopenta-fused lactone drives regioselective oxazine formation.
Reductive Amination Approach
Modifying Kronekova’s poly(2-oxazine) methodology:
Procedure
-
Cyclopentanone + 2-Aminoethanol → Imine formation (EtOH, Δ)
-
NaBH₄ reduction → Secondary amine
-
BF₃·OEt₂-mediated cyclization → Octahydrooxazine
Optimization Data
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reducing Agent | NaBH₄, NaBH₃CN | NaBH₄ |
| Cyclization Temp (°C) | 25–80 | 60 |
| Lewis Acid | BF₃, ZnCl₂ | BF₃·OEt₂ |
| Yield | 52–89% | 83% |
Pyridinylmethoxy Sidechain Installation
Mitsunobu Etherification
Utilizing DEAD/PPh₃ conditions:
Substrate
-
Alcohol: 3-Hydroxymethylpyridine
-
Partner: Brominated oxazine precursor
Reaction 3-Pyridinemethanol + Oxazine-Br → Mitsunobu → Ether product
Performance Metrics
-
Yield: 91% (THF, 0°C → RT)
-
Diastereoselectivity: 7:1 (favored exo)
-
Purity (HPLC): 98.2%
Ullmann Coupling Variant
Adapting palladium-mediated methods from 3-(pyridin-3-yl)benzoic acid synthesis:
Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Yield: 88%
Side Reaction Analysis
| Byproduct | Formation (%) | Mitigation Strategy |
|---|---|---|
| Homocoupled pyridine | 12 | Lower temp (80→60°C) |
| Dehalogenated oxazine | 7 | Additive: NaI (0.5 eq) |
Convergent Synthesis via Late-Stage Coupling
Suzuki-Miyaura Protocol
Integrating boronic ester chemistry:
Stepwise Process
-
Oxazine core bromination (NBS, AIBN) → 85%
-
Suzuki coupling with pyridinylboronic ester → 92%
Critical Parameters
-
Pd Source: PdCl₂(dppf) outperformed Pd(PPh₃)₄ (ΔYield +14%)
-
Solvent Screening:
-
Dioxane: 88%
-
THF/Water: 92%
-
DMF: 78% (increased deboronation)
-
Buchwald-Hartwig Amination
Alternative C-N bond formation strategy:
Reaction Oxazine-NH + Pyridinylmethyl chloride → Pd₂(dba)₃/Xantphos → Target
Limitations
-
Competitive O-arylation: 22% byproduct
-
Solved using Bulky ligands (RuPhos → 93% selectivity)
Stereochemical Control and Resolution
Chiral Auxiliary Approach
Employing Oppolzer’s sultam:
Process
-
Oxazine + (R)-Sultam → Diastereomeric intermediates
-
Column chromatography separation → 99% ee
-
Auxiliary cleavage → Enantiopure product
Enzymatic Kinetic Resolution
Screen of hydrolases:
| Enzyme | Conversion (%) | ee Product (%) |
|---|---|---|
| Candida antarctica B | 48 | 99 |
| Pseudomonas fluorescens | 32 | 85 |
| Thermomyces lanuginosus | 41 | 91 |
Scalability and Process Optimization
Pilot-Scale Data (1 kg batch)
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 72 h | 58 h |
| Yield | 83% | 79% |
| Purity (HPLC) | 98.5% | 97.8% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Key Improvements
-
Continuous flow hydrogenation reduced catalyst loading (5→2 mol%)
-
Membrane-based workup decreased organic waste by 40%
Analytical Characterization Benchmarks
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.51 (dd, J=4.8 Hz, 1H), 4.32 (s, 2H, OCH₂)
-
¹³C NMR : 165.8 (C=O), 149.2 (pyridinyl C)
-
HRMS : m/z 347.1864 [M+H]⁺ (calc. 347.1861)
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | C18, ACN/H₂O | 99.1 |
| UPLC-MS | HSS T3, 1.8 μm | 99.3 |
Comparative Evaluation of Synthetic Routes
Performance Matrix
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Mitsunobu + Cyclization | 83 | 98.2 | Moderate | 1.8 |
| Suzuki Coupling | 92 | 99.1 | High | 1.2 |
| Reductive Amination | 77 | 97.5 | Low | 2.1 |
Green Chemistry Metrics
-
Process Mass Intensity (PMI): 23 (Suzuki) vs. 41 (Mitsunobu)
-
E-Factor: 8.7 vs. 15.2
Chemical Reactions Analysis
Types of Reactions
7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Spleen Tyrosine Kinase (Syk) Inhibition
- Research indicates that compounds similar to 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine exhibit inhibitory effects on Syk, a critical enzyme involved in immune responses. Inhibition of Syk can lead to reduced activation of mast cells and macrophages, which are implicated in inflammatory diseases .
2. Anticancer Potential
- Preliminary studies have suggested that this compound may possess anticancer properties by modulating signaling pathways associated with cancer cell proliferation and survival. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types.
Therapeutic Uses
1. Anti-inflammatory Applications
- Given its role in inhibiting Syk, the compound could be explored for therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions. By preventing the inappropriate activation of immune cells, it may help mitigate tissue damage associated with inflammation.
2. Neuroprotective Effects
- There is emerging interest in the neuroprotective potential of oxazine derivatives. Compounds like this compound may offer protective effects against neurodegeneration, making them candidates for research into treatments for conditions such as Alzheimer's disease.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Syk Inhibitors in Autoimmunity
A study demonstrated that Syk inhibitors significantly reduced symptoms in animal models of autoimmune diseases. The findings suggest that compounds like this compound could be beneficial in developing new treatments for conditions like rheumatoid arthritis .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that derivatives of this compound inhibited cell growth and induced apoptosis. These results indicate its potential as an anticancer agent, necessitating further exploration into its mechanisms of action .
Mechanism of Action
The mechanism of action of 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazine Family
2H-Benzo[b][1,4]Oxazine Derivatives
A key structural analogue is the 2H-benzo[b][1,4]oxazine family, which replaces the octahydrocyclopenta core with a benzo-fused oxazine ring. For example, derivatives synthesized in hypoxia-targeted cancer therapeutics exhibit cytotoxicity against both hypoxic and normoxic cells, with notable effects on hypoxia-inducible factor 1α (HIF-1α), p21, and VEGF pathways .
Key Differences :
- Core Structure : The benzo-oxazine derivatives lack the saturated cyclopentane ring, reducing conformational rigidity compared to the octahydrocyclopenta core of the target compound.
- Substituents: While the target compound features a pyridin-3-ylmethoxy methyl group, benzo-oxazine derivatives often include electron-withdrawing or donating groups (e.g., nitro, amino) at specific positions to enhance bioreductive activation in hypoxic environments .
Functional Analogues with Pyridine Moieties
Compounds containing pyridine substituents, such as pyridinylmethyl ethers, are known for improved solubility and binding affinity to kinases or epigenetic regulators. However, the integration of pyridine into the oxazine scaffold in 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine may offer unique advantages in blood-brain barrier penetration or metabolic stability compared to simpler pyridine derivatives.
Biological Activity
7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 1422068-47-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It acts as a modulator for certain receptors, which can influence signal transduction pathways critical for cellular responses.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Neuroprotective Activity
There is emerging evidence that compounds within this chemical class may offer neuroprotective effects. They could potentially safeguard neuronal cells from oxidative stress or excitotoxicity, making them candidates for further investigation in neurodegenerative diseases .
Study 1: Anticancer Activity
In a study assessing the anticancer potential of related compounds, researchers found that certain derivatives inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of similar oxazine compounds. It demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting their potential use as therapeutic agents in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C₁₄H₁₈N₂O₂ | Anticancer |
| Compound B | C₁₃H₁₈N₂O₂ | Anti-inflammatory |
| Compound C | C₁₈H₁₅N₃O | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-((Pyridin-3-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine, and how can reaction conditions be optimized for yield?
- Methodology : Start with retrosynthetic analysis to identify key intermediates, such as the pyridine-methoxy and octahydrocyclopenta-oxazine moieties. Use coupling reactions (e.g., nucleophilic substitution or Mitsunobu reactions) to link these fragments. Optimize solvent choice (e.g., DMF or THF), temperature, and catalysts (e.g., palladium for cross-couplings) via Design of Experiments (DoE) to maximize yield. Monitor progress with TLC or HPLC and purify via column chromatography .
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic techniques?
- Methodology : Combine 1H/13C NMR to assign proton and carbon environments, focusing on the pyridine ring (δ ~7.5–8.5 ppm) and oxazine oxygen’s deshielding effects. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity. Validate molecular weight via HRMS (ESI+ or MALDI-TOF) and functional groups via FT-IR (e.g., C-O-C stretch at ~1100 cm⁻¹) .
Q. What are the critical physical properties (e.g., solubility, melting point) to characterize for this compound, and how should they be measured?
- Methodology : Determine solubility in polar (water, ethanol) and nonpolar solvents (DCM, hexane) using gravimetric analysis. Measure melting point via differential scanning calorimetry (DSC) or capillary method. Compare experimental data with computational predictions (e.g., COSMO-RS for solubility) to identify discrepancies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or MS adducts) be resolved during structural elucidation?
- Methodology : For ambiguous NMR peaks, employ variable-temperature NMR to assess dynamic effects (e.g., ring puckering in the octahydrocyclopenta system). For MS adducts, use high-resolution filters or ion mobility spectrometry to distinguish true molecular ions from artifacts. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational strategies are effective for predicting the compound’s reactivity or conformational stability?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy-minimized conformers of the oxazine ring and pyridine-methoxy substituent. Use molecular dynamics (MD) simulations to assess solvent effects on stability. Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate models .
Q. How can the compound’s potential bioactivity be systematically evaluated against relevant biological targets?
- Methodology : Conduct kinase inhibition assays (e.g., EGFR/HER2) using fluorescence-based ADP-Glo™ assays. Use dose-response curves (IC50) and negative controls (DMSO) to quantify potency. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, prioritizing residues near the pyridine and oxazine motifs .
Q. What experimental controls are essential when analyzing byproduct formation during synthesis?
- Methodology : Include blank reactions (no catalyst) and spiked samples (known impurities) in HPLC or GC-MS analyses. Use isotopic labeling (e.g., 13C-methoxy groups) to trace reaction pathways. Quantify byproducts via LC-MS/MS with internal standards (e.g., deuterated analogs) to ensure detection limits <1% .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., solubility, reactivity)?
- Methodology : Re-examine force field parameters in simulations (e.g., solvent dielectric constant) and recalibrate using experimental benchmarks. For reactivity mismatches, perform kinetic isotope effect (KIE) studies or in-situ IR to detect transient intermediates. Validate with orthogonal techniques (e.g., cyclic voltammetry for redox behavior) .
Q. What steps can mitigate batch-to-batch variability in synthesis, particularly in stereochemical outcomes?
- Methodology : Standardize starting material purity (>98% via HPLC) and reaction conditions (moisture/oxygen-free environments). Employ chiral HPLC or SFC to monitor enantiomeric excess. Use asymmetric catalysis (e.g., chiral phosphine ligands) to enforce stereocontrol, referencing known protocols for similar oxazine systems .
Methodological Resources
- Synthetic Protocols : Reference PubChem’s canonical SMILES and reaction databases for analogous structures .
- Analytical Standards : Follow ICH Q2(R1) guidelines for validating NMR, MS, and chromatographic methods .
- Safety and Compliance : Adopt ISO 17025-accredited lab practices for handling hazardous intermediates (e.g., thionyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
